molecular formula C37H72 B14375451 13,23-Dimethylpentatriaconta-13,22-diene CAS No. 90052-45-2

13,23-Dimethylpentatriaconta-13,22-diene

Cat. No.: B14375451
CAS No.: 90052-45-2
M. Wt: 517.0 g/mol
InChI Key: YXDBUTMSLYJQPO-UHFFFAOYSA-N
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Description

13,23-Dimethylpentatriaconta-13,22-diene is a long-chain hydrocarbon characterized by a 35-carbon backbone (pentatriacontane) with two methyl branches at positions 13 and 23 and two double bonds at positions 13–14 and 22–23. Its molecular formula is inferred as C₃₇H₆₈, and it belongs to the class of branched alkenes.

Properties

CAS No.

90052-45-2

Molecular Formula

C37H72

Molecular Weight

517.0 g/mol

IUPAC Name

13,23-dimethylpentatriaconta-13,22-diene

InChI

InChI=1S/C37H72/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3

InChI Key

YXDBUTMSLYJQPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,23-Dimethylpentatriaconta-13,22-diene can be achieved through various organic synthesis methods. One common approach involves the use of alkenes and allylic halides. The base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes .

Chemical Reactions Analysis

Types of Reactions: 13,23-Dimethylpentatriaconta-13,22-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated hydrocarbons.

Scientific Research Applications

13,23-Dimethylpentatriaconta-13,22-diene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 13,23-Dimethylpentatriaconta-13,22-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions. The pathways involved include the formation of intermediate carbocations or radicals, depending on the reaction conditions .

Comparison with Similar Compounds

The following analysis compares 13,23-Dimethylpentatriaconta-13,22-diene with structurally or functionally related compounds from the provided evidence, focusing on ergosta derivatives and sterols with diene systems.

Structural and Functional Comparisons

Ergosta-7,22-diene Derivatives

Compounds such as 3β-hydroxyergosta-7,22-diene (C₂₈H₄₄O) and 3β,5α-dihydroxy-6β-acetoxyergosta-7,22-diene (C₃₀H₄₆O₄) are sterols with double bonds at positions 7 and 22 . Key differences include:

  • Functional Groups : Ergosta derivatives feature hydroxyl and acetoxy groups, enhancing polarity and enabling hydrogen bonding. In contrast, this compound lacks oxygen-containing groups, making it highly hydrophobic.
  • Bioactivity : Ergosta-7,22-diene derivatives exhibit antifungal and cytotoxic properties . The absence of polar groups in the target compound likely limits similar bioactivity but may favor structural roles in membranes.
Stigmasta-8,22-diene

Found in argan oil, stigmasta-8,22-diene (C₂₉H₄₆) is a sterol with double bonds at positions 8 and 22 . Unlike the target compound, it is part of a tetracyclic steroid skeleton, contributing to plant membrane rigidity.

Lanosta-7,9(11)-diene Derivatives

Triterpenes like lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol (C₃₀H₄₈O₅) from Hypholoma lateritium have complex oxygenation patterns and epoxy groups, enabling interactions in biological systems . These features contrast sharply with the target compound’s simplicity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Bioactivity/Function Source
This compound C₃₇H₆₈ (inferred) 512.94 Methyl, Diene Structural/industrial roles (inferred) Not specified
3β-Hydroxyergosta-7,22-diene C₂₈H₄₄O 396.65 Hydroxyl, Diene Antifungal, cytotoxic Pholiota populnea
3β,5α-Dihydroxy-6β-acetoxyergosta-7,22-diene C₃₀H₄₆O₄ 470.68 Hydroxyl, Acetoxy, Diene Antifungal Endophytic fungi
Stigmasta-8,22-diene C₂₉H₄₆ 394.68 Diene Membrane component in plants Argan oil
Lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol C₃₀H₄₈O₅ 488.70 Epoxy, Hydroxyl, Diene Low toxicity in rotifer assays Hypholoma lateritium

Research Findings and Implications

Bioactivity: Ergosta-7,22-diene derivatives show cytotoxicity against cancer cells (e.g., compound 5 from Pholiota populnea inhibits cancer cell lines ).

Physical Properties :

  • The target compound’s long hydrocarbon chain and methyl branches likely result in a higher melting point compared to sterols like stigmasta-8,22-diene, which benefit from rigid tetracyclic structures.
  • Solubility : Ergosta derivatives are sparingly soluble in water due to hydroxyl groups, whereas this compound is insoluble, favoring lipid-rich environments.

Ecological Roles : Sterols such as 3β,5α,6β-trihydroxyergosta-7,22-diene (compound 225) from endophytic fungi exhibit antimicrobial activity , highlighting the role of oxygenation in bioactivity. The target compound’s ecological role remains speculative but may involve structural support in organisms.

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